2-{4-Chloro-2-[(3-phenylpyrrolidin-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenyl ring, a sulfonyl group, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.
Attachment of the Chloro-Substituted Phenyl Ring: This step involves the coupling of the chloro-substituted phenyl ring with the pyrrolidine-sulfonyl intermediate, often using Suzuki-Miyaura coupling reactions.
Formation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonyl and morpholine groups.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function . The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones, exhibit similar biological activities.
Sulfonyl-Containing Compounds: Other sulfonyl-containing compounds, like sulfonamides, share similar chemical reactivity and biological properties.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-4-carboxamides, have comparable solubility and bioavailability profiles.
Uniqueness
2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial processes .
Properties
Molecular Formula |
C22H25ClN2O5S |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[4-chloro-2-(3-phenylpyrrolidin-1-yl)sulfonylphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H25ClN2O5S/c23-19-6-7-20(30-16-22(26)24-10-12-29-13-11-24)21(14-19)31(27,28)25-9-8-18(15-25)17-4-2-1-3-5-17/h1-7,14,18H,8-13,15-16H2 |
InChI Key |
YVDYZVIBAKNACH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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